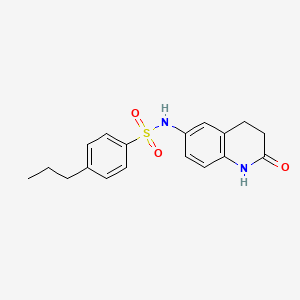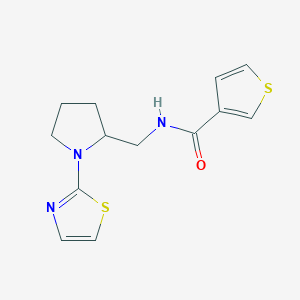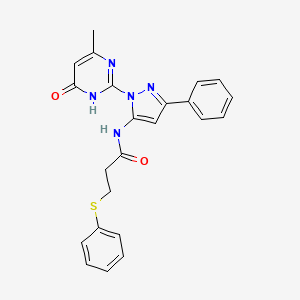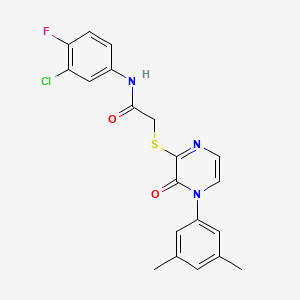
2-amino-3-(4-chlorobenzoyl)-N-phenylindolizine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-3-(4-chlorobenzoyl)-N-phenylindolizine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is a member of the indolizine family and is also known as AC-265347.
作用机制
Target of Action
The primary target of 2-amino-3-(4-chlorobenzoyl)-N-phenylindolizine-1-carboxamide is the A1 adenosine receptor . The A1 adenosine receptor is a G protein-coupled receptor involved in various physiological processes, including inhibition of adenylate cyclase, induction of receptor desensitization, neurotransmitter release, and cerebral blood flow .
Mode of Action
2-Amino-3-(4-chlorobenzoyl)-N-phenylindolizine-1-carboxamide acts as an allosteric enhancer of the A1 adenosine receptor . Allosteric enhancers bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, adenosine, binds . This binding augments the response to endogenous adenosine in a site- and event-specific manner .
Biochemical Pathways
The compound’s interaction with the A1 adenosine receptor affects the adenosine signaling pathway . This pathway plays a crucial role in many physiological processes, including energy transfer, signal transduction, and neurotransmitter regulation . By enhancing the response to endogenous adenosine, the compound can modulate these processes .
Pharmacokinetics
The compound’s interaction with the a1 adenosine receptor suggests it has sufficient bioavailability to exert its effects .
Result of Action
The compound’s action as an allosteric enhancer of the A1 adenosine receptor results in potentiation of agonist binding to the receptor . This can lead to an increased response to adenosine, affecting various physiological processes regulated by adenosine signaling .
Action Environment
Like all drugs, its action, efficacy, and stability could potentially be influenced by factors such as ph, temperature, and the presence of other molecules .
实验室实验的优点和局限性
The advantages of using 2-amino-3-(4-chlorobenzoyl)-N-phenylindolizine-1-carboxamide in lab experiments include its potent antitumor and anti-inflammatory activity, as well as its ability to inhibit certain enzymes involved in various cellular processes. However, the limitations of using this compound include its complex synthesis process and its potential toxicity.
未来方向
There are several future directions for the research on 2-amino-3-(4-chlorobenzoyl)-N-phenylindolizine-1-carboxamide. One potential direction is to further investigate its mechanism of action and its effects on various cellular processes. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
合成方法
The synthesis of 2-amino-3-(4-chlorobenzoyl)-N-phenylindolizine-1-carboxamide involves a multi-step process. The first step involves the synthesis of 4-chlorobenzoyl chloride, which is then reacted with 2-aminophenylacetic acid to form 4-chlorobenzoyl-2-aminophenylacetic acid. This compound is then cyclized to form 2-amino-3-(4-chlorobenzoyl)indolizine-1-carboxylic acid, which is then coupled with N-phenylglycine to form the final product.
科学研究应用
2-amino-3-(4-chlorobenzoyl)-N-phenylindolizine-1-carboxamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been shown to have potent antitumor activity against various cancer cell lines. In addition, it has also been shown to have potential as an anti-inflammatory agent. In biochemistry, this compound has been studied for its ability to inhibit the activity of certain enzymes, such as protein kinase C and phosphodiesterase. In pharmacology, it has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
属性
IUPAC Name |
2-amino-3-(4-chlorobenzoyl)-N-phenylindolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c23-15-11-9-14(10-12-15)21(27)20-19(24)18(17-8-4-5-13-26(17)20)22(28)25-16-6-2-1-3-7-16/h1-13H,24H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUCNMLYEMEATE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]methanamine trihydrochloride](/img/structure/B2908794.png)
![1-cinnamyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2908795.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2908798.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-4-ethylmorpholine-2-carboxamide](/img/structure/B2908801.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylquinoxaline-6-carboxamide](/img/structure/B2908803.png)

![N-[3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide](/img/structure/B2908807.png)
![(3-Cyano-4-fluorophenyl)-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyanamide](/img/structure/B2908808.png)
![1-[4-(dimethylamino)phenyl]octahydroisoquinolin-4a(2H)-ol](/img/structure/B2908810.png)
![N-(2,5-dimethoxyphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2908813.png)


